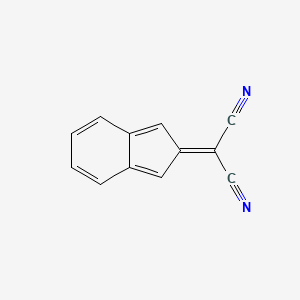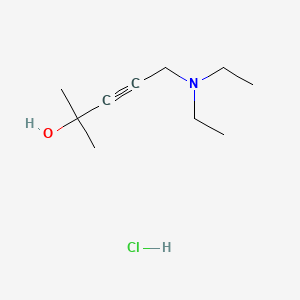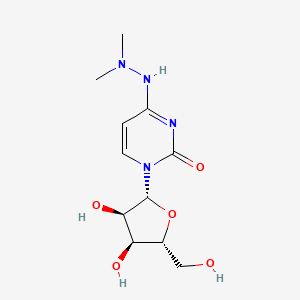
2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)- is a complex organic compound that belongs to the class of pyrimidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrimidinone ring through cyclization reactions.
- Introduction of the dimethylhydrazino group via substitution reactions.
- Attachment of the beta-D-ribofuranosyl moiety through glycosylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization, chromatography, and recrystallization.
化学反应分析
Types of Reactions
2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydrazino group to other functional groups.
Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidinones.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield pyrimidinone derivatives with different oxidation states.
- Reduction may produce dihydropyrimidinones.
- Substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
相似化合物的比较
Similar Compounds
2(1H)-Pyrimidinone derivatives: Compounds with similar pyrimidinone structures but different substituents.
Hydrazino compounds: Molecules containing hydrazino groups with varying degrees of substitution.
Ribofuranosyl compounds: Compounds with ribofuranosyl moieties attached to different core structures.
Uniqueness
2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)- is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
属性
CAS 编号 |
100997-65-7 |
|---|---|
分子式 |
C11H18N4O5 |
分子量 |
286.28 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,2-dimethylhydrazinyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H18N4O5/c1-14(2)13-7-3-4-15(11(19)12-7)10-9(18)8(17)6(5-16)20-10/h3-4,6,8-10,16-18H,5H2,1-2H3,(H,12,13,19)/t6-,8-,9-,10-/m1/s1 |
InChI 键 |
OYEUBEMJWWTMMX-PEBGCTIMSA-N |
手性 SMILES |
CN(C)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
规范 SMILES |
CN(C)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
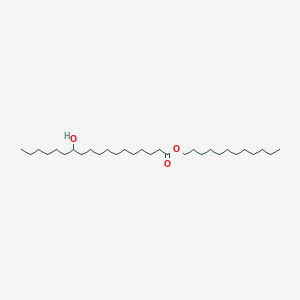
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
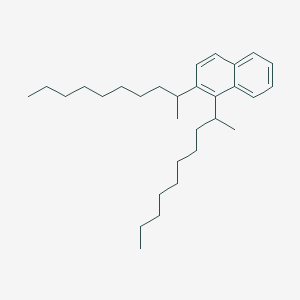

![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)

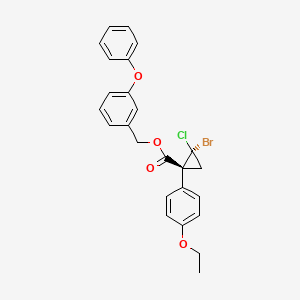
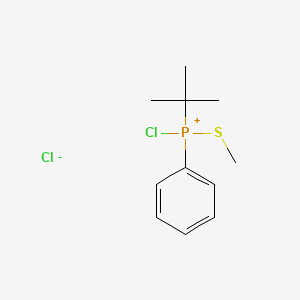
![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
